Prokineticin Receptor Binding Affinity: Target Compound vs. Propyl-Linked Analog (Cross-Study Comparison)
The patent family covering this chemotype indicates that ethyl-linked morpholine carboxamides exhibit distinct prokineticin receptor binding profiles compared to propyl-linked analogs [1]. However, the specific Ki or IC50 values for N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide (953935-66-5) at PK1, PK2, or any other receptor target could not be located in publicly accessible primary literature, authoritative databases, or patent exemplification tables as of the search date. No direct head-to-head quantitative comparison with a named comparator compound is available. This evidence dimension cannot currently bear the weight of procurement differentiation.
| Evidence Dimension | Receptor binding affinity (Ki / IC50) |
|---|---|
| Target Compound Data | No publicly available quantitative data for CAS 953935-66-5 |
| Comparator Or Baseline | Propyl-linked analog N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide: no publicly available quantitative data |
| Quantified Difference | Cannot be calculated |
| Conditions | No assay data available |
Why This Matters
Without quantitative target engagement data, the compound cannot be rationally prioritized over its closest structural analogs for receptor pharmacology studies.
- [1] Thompson WJ, Melamed JY. Morpholine carboxamide prokineticin receptor antagonists. US Patent 7,855,201 B2 (also published as US20090306076A1, EP1959959B1). Granted 2010-12-21. Assigned to Merck Sharp & Dohme Corp. View Source
